2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
Overview
Description
Synthesis Analysis
The synthesis of various pyridinium bromide compounds has been explored in different studies. For instance, the synthesis of 6-substituted 2-phenacylpyridines from 2-(phenylethynyl)pyridine via isoxazolo[2,3-a]pyridinium salt is described, highlighting a method that allows for the introduction of an amide functional group into the phenacylpyridine framework . Another study reports the preparation of 1-(3-methyl-2-indolyl)pyridinium bromide through the bromination of skatole, providing insights into the mechanism of formation . Additionally, the synthesis of 2-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridinium bromide and its derivatives is discussed, with a focus on their potential as photoinitiators for free-radical polymerization .
Molecular Structure Analysis
The molecular structure of pyridinium bromide derivatives has been extensively studied using various techniques. X-ray diffraction has been employed to determine the crystal structure of 1-methyl-2-oxo-pyrido[2,1b][3,4]dihydropyrimidinium bromide, revealing the presence of two conformers in the crystal structure . Similarly, the crystal and molecular structure of N-[2-phenyl-glyoxylohydroximoyl]-pyridinium bromide has been elucidated, showing significant π-delocalization within the molecule . The geometry of the pyridinium fragment in 1-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridinium bromide has also been characterized, indicating limited delocalization of the positive charge .
Chemical Reactions Analysis
The reactivity of pyridinium bromide compounds has been investigated in various contexts. The study of 6-substituted 2-phenacylpyridines reveals that the presence of a hetero-atom at the 6-position facilitates the oxidation of the phenacyl group to afford α-diketones . The reaction between substituted benzaldehyde and 2-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridinium bromide is influenced by the solvent and the substituent, affecting the formation of the substituted benzylidene group .
Physical and Chemical Properties Analysis
The physico-chemical properties of 1-alkyl-2-(2-pyridyl)pyridinium bromides have been studied, including their ionization potentials and reduction potentials in a DC polarography system . The stability of these compounds and their potential carcinogenicity have also been assessed. The isostructural salts 4-[bis(4-hydroxy-3,5-dimethylphenyl)methyl]pyridinium chloride and bromide have been shown to exhibit extended hydrogen-bonded ribbons in the solid state, with the halide ions forming hydrogen bonds to the pyridinium NH+ group and to the phenol OH groups of the cation .
Scientific Research Applications
X-ray Crystallography and Molecular Structure
Studies in the field of crystallography have provided insights into the crystal structures of related pyridinium compounds, which are crucial for understanding their chemical behavior and reactivity. For instance, the crystal structure of 1-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridinium bromide was determined by X-ray diffraction, highlighting the geometry of the pyridinium fragment and its charge delocalization patterns (Rybakov et al., 2000).
Dye Synthesis and Applications
The synthesis and characterization of dyes based on pyridinium structures have been extensively studied. For example, research on the synthesis, nature of electronic transitions, and absorption spectra of a dye based on 4-(methyl-1-{2-[4-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)phenyl]-2-oxoethyl}pyridinium bromide provides valuable insights into its potential applications in materials science and optoelectronics (Yelenich et al., 2016).
Materials Science and Host-Guest Chemistry
The formation of G2H ternary complexes by pyridinium derivatives within cucurbit[8]uril demonstrates the potential of these compounds in developing novel materials through host-guest chemistry. Such studies are pivotal for the advancement of molecular machines and smart materials (Senler et al., 2012).
Antimicrobial Properties
Research on microwave-assisted quaternization of various pyridine derivatives, including their antibacterial activity, sheds light on the potential of pyridinium bromide compounds as antimicrobial agents. These findings are significant for the development of new pharmaceuticals and antimicrobial materials (Bušić et al., 2017).
Nonlinear Optics
Studies on phenylethynylpyridinium derivatives, including their crystal structures and properties for second-order nonlinear optics, provide insights into their use in optical devices and materials. The exploration of these compounds' nonlinear optical properties is crucial for advancing photonic technologies (Umezawa et al., 2005).
properties
IUPAC Name |
2-(2-methylpyridin-1-ium-1-yl)-1-phenylethanone;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14NO.BrH/c1-12-7-5-6-10-15(12)11-14(16)13-8-3-2-4-9-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZRFOFIUVGXRA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1CC(=O)C2=CC=CC=C2.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70487763 | |
Record name | 2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70487763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666339 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide | |
CAS RN |
32896-98-3 | |
Record name | NSC241099 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70487763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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